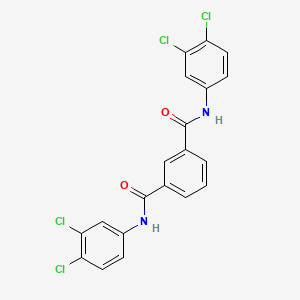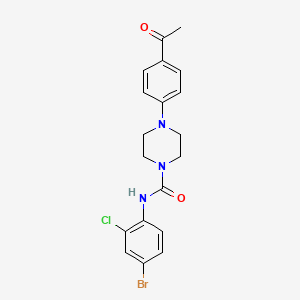![molecular formula C14H17ClF2N2O2 B4856580 2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4856580.png)
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Übersicht
Beschreibung
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays an important role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these diseases.
Wirkmechanismus
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide selectively binds to the active site of BTK, preventing its activation and subsequent signaling. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, resulting in decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. In preclinical studies, this compound has been shown to decrease the proliferation and survival of cancer cells, both as a single agent and in combination with other anti-cancer agents. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified using standard laboratory techniques. This compound has also been shown to selectively target BTK, with minimal effects on other kinases, making it a useful tool for studying the role of BTK in cancer biology. However, like all small molecule inhibitors, this compound has limitations, including the potential for off-target effects and the need for careful dose optimization.
Zukünftige Richtungen
There are several potential future directions for the development and use of 2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the use of this compound in combination with other anti-cancer agents, such as venetoclax and lenalidomide, to enhance their activity and overcome resistance. Another area of interest is the use of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, NHL, and multiple myeloma. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
2-chloro-4,5-difluoro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O2/c15-11-9-13(17)12(16)8-10(11)14(20)18-2-1-3-19-4-6-21-7-5-19/h8-9H,1-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSIQXPCUJLOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4856514.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![4-[2-(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4856556.png)
![ethyl 2-cyano-3-[4-(4-methyl-1-piperazinyl)phenyl]acrylate](/img/structure/B4856562.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4856569.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)


![3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4856595.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea](/img/structure/B4856601.png)